Chrysene-D12
Overview
Description
Chrysene-D12 is a deuterated form of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18D12. It is commonly used as an internal standard in mass spectrometry due to its stable isotopic composition. The compound is characterized by its high molecular weight of 240.3618 g/mol and its structure, which consists of four fused benzene rings .
Mechanism of Action
Target of Action
Chrysene-D12 is a deuterium-labeled variant of Chrysene . Chrysene is a high molecular weight (HMW), polycyclic aromatic hydrocarbon (PAH) known for its recalcitrance and carcinogenic properties . .
Mode of Action
It is known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could alter the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The presence of deuterium in the compound could potentially influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysene-D12 can be synthesized through the deuteration of chrysene. This process involves the replacement of hydrogen atoms in chrysene with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium. The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuteration reaction is carefully controlled to maximize yield and purity. The final product is then purified through techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Chrysene-D12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chrysenequinone.
Reduction: It can be reduced to form tetrahydrochrysene.
Substitution: This compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Chrysenequinone
Reduction: Tetrahydrochrysene
Substitution: Nitro-chrysene, halo-chrysene
Scientific Research Applications
Chrysene-D12 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of environmental pollutants.
Biology: Employed in studies of PAH metabolism and the effects of deuteration on biological systems.
Medicine: Investigated for its potential role in cancer research due to its structural similarity to other carcinogenic PAHs.
Industry: Utilized in the calibration of analytical instruments and in the quality control of chemical processes
Comparison with Similar Compounds
Similar Compounds
Chrysene: The non-deuterated form of Chrysene-D12, with the molecular formula C18H12.
Phenanthrene-D10: Another deuterated PAH used as an internal standard.
Perylene-D12: A deuterated PAH with a similar structure and applications
Uniqueness
This compound is unique due to its high degree of deuteration, which provides enhanced stability and precision in analytical measurements. Its structural similarity to chrysene allows it to be used in a wide range of applications without significantly altering the chemical behavior of the system being studied .
Biological Activity
Chrysene-D12 is a stable isotopic variant of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. This article reviews the biological activity of this compound, focusing on its toxicological properties, analytical methods for detection, and implications for human health.
Overview of Chrysene and Its Isotopes
Chrysene is classified as a 2A carcinogen by the American Conference of Governmental and Industrial Hygienists (ACGIH), indicating that it is a confirmed animal carcinogen with unknown relevance in humans . The isotopic variant, this compound, is often used in research to track the behavior of chrysene in biological systems due to its unique mass signature.
Analytical Methods for Detection
This compound can be detected using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A recent study demonstrated the application of GC-MS/MS for the determination of PAHs, including this compound, in herbal medicines and environmental samples. The method showed high sensitivity with limits of detection (LOD) ranging from 0.27 to 0.36 µg/kg depending on the matrix .
Table 1: Detection Parameters for this compound
Parameter | Value |
---|---|
Limit of Detection (LOD) | 0.27–0.36 µg/kg |
Limit of Quantitation (LOQ) | 0.82–1.10 µg/kg |
Recovery Rate | 75.0%–104.7% |
Relative Standard Deviation | 0.8%–22.3% |
Carcinogenic Potential
Chrysene and its derivatives have been implicated in various forms of cancer due to their ability to form DNA adducts, leading to mutagenesis. Studies have shown that exposure to chrysene can induce oxidative stress and inflammation in cellular models, contributing to its carcinogenicity . In vitro studies using human cell lines have indicated that chrysene exposure leads to increased cell proliferation and altered gene expression associated with tumorigenesis.
Case Studies
- Exposure Assessment in Industrial Workers : A study assessed PAH exposure among workers in an industrial setting, measuring urinary metabolites related to chrysene exposure. The results indicated significant correlations between airborne PAH concentrations and urinary biomarker levels, suggesting that chrysene contributes to overall PAH toxicity in occupational environments .
- Environmental Impact Studies : Research conducted on soil contamination revealed that chrysene concentrations were significantly elevated in areas with industrial activities. The study highlighted the need for remediation strategies due to the potential health risks associated with long-term exposure to chrysene and its derivatives .
Metabolism and Biotransformation
Chrysene undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various hydroxylated metabolites. These metabolites can exhibit different biological activities compared to the parent compound, influencing their toxicity profiles .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECIBYCCFPHNR-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C43)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893474 | |
Record name | Chrysene-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-03-5 | |
Record name | Chrysene-d12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysene-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1719-03-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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